

Biochemical Properties of 2-Chloroadenine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloroadenine

Cat. No.: B193299

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Abstract

2-Chloroadenine (CAde) is a purine analogue that serves as a significant catabolite of the chemotherapeutic agent cladribine (2-chloro-2'-deoxyadenosine). While often considered in the context of its parent compound, **2-Chloroadenine** itself exhibits notable biochemical and cytotoxic properties. Following cellular uptake, it undergoes metabolic activation to its triphosphate form, 2-chloro-adenosine triphosphate (chloro-ATP), which is the primary mediator of its biological effects. Chloro-ATP interferes with fundamental cellular processes, including DNA synthesis and energy metabolism, ultimately leading to the induction of apoptosis. This technical guide provides a comprehensive overview of the biochemical properties of **2-Chloroadenine**, detailing its metabolism, mechanism of action, and the signaling pathways it perturbs. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Physicochemical Properties

2-Chloroadenine is a chlorinated derivative of the purine base adenine. Its fundamental properties are summarized below.

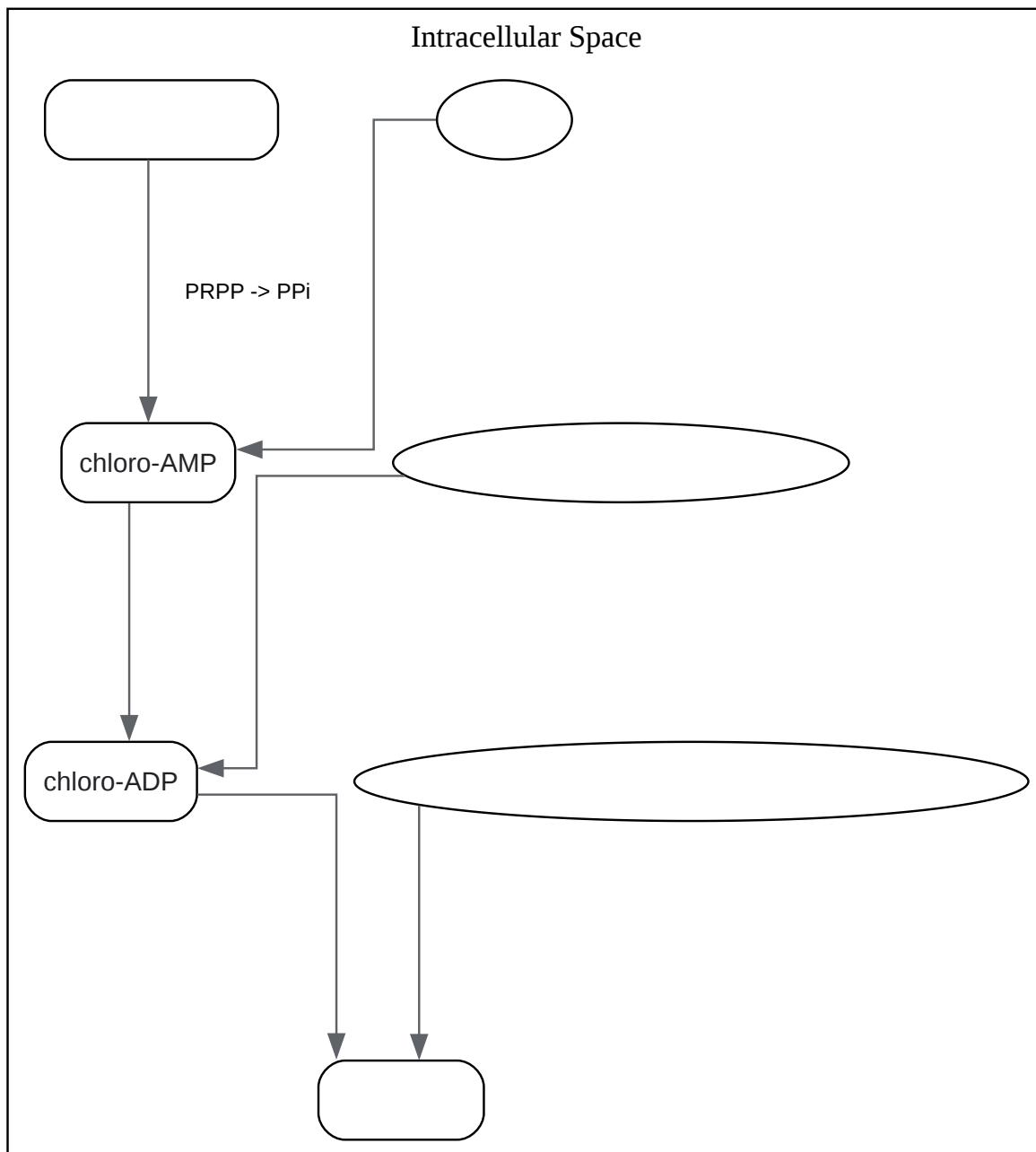
Property	Value	Reference
Chemical Formula	C ₅ H ₄ ClN ₅	[1]
Molecular Weight	169.57 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Solubility	Sparingly soluble in water	[2]
UV max (in Ethanol)	265 nm	[3]

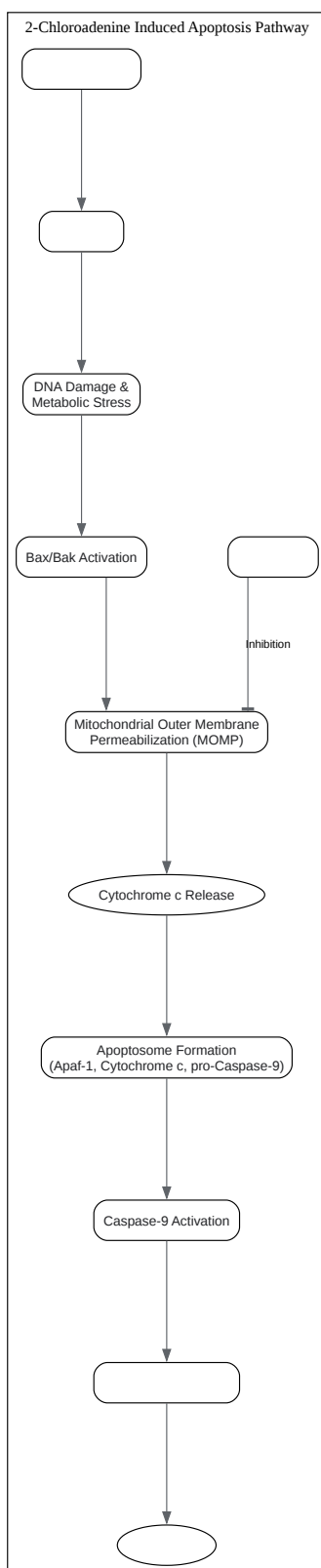
Metabolism of 2-Chloroadenine

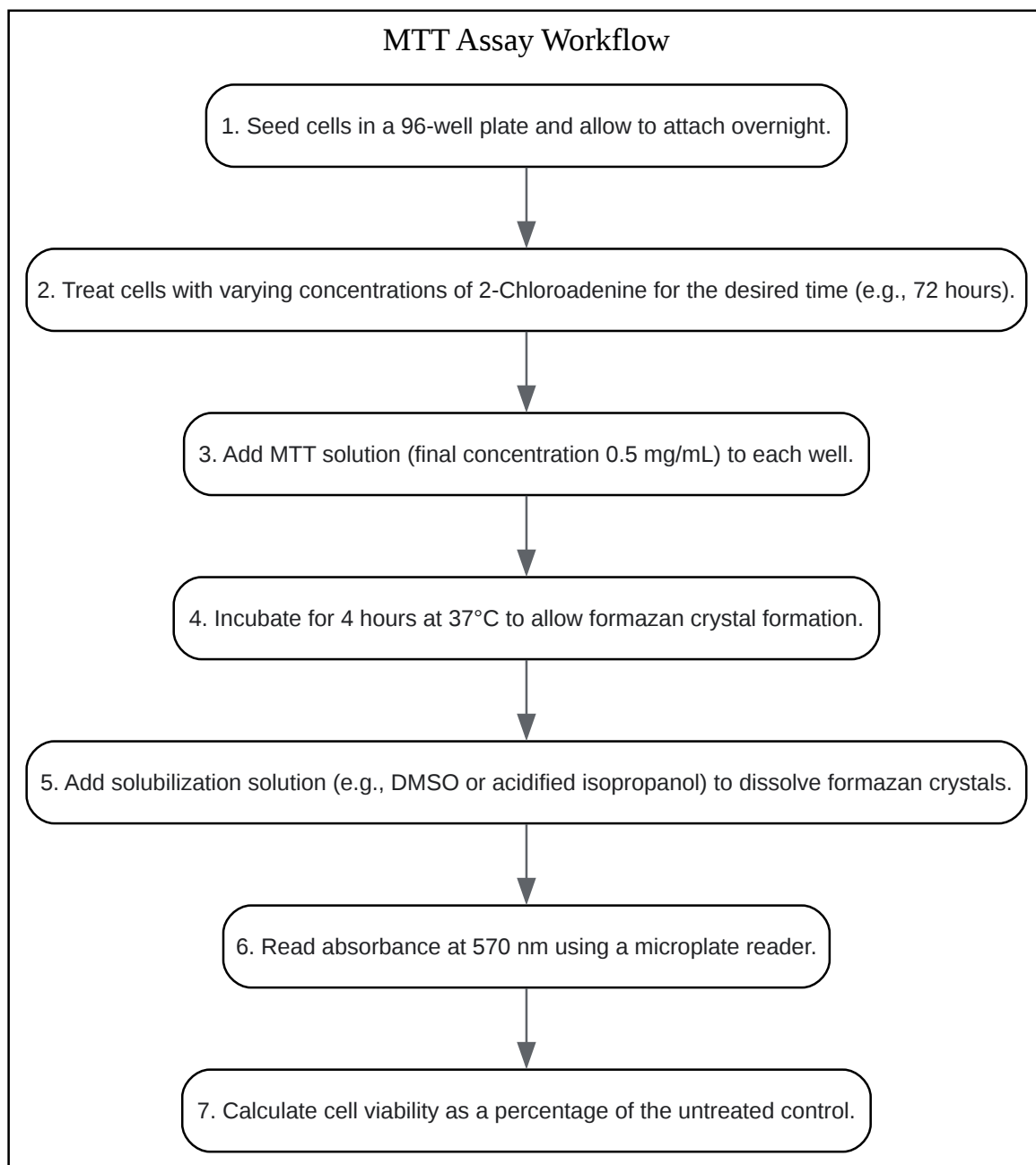
The biological activity of **2-Chloroadenine** is contingent upon its intracellular phosphorylation to form its active triphosphate metabolite, chloro-ATP. This metabolic activation is a stepwise process initiated by adenine phosphoribosyltransferase (APRT).

The initial and rate-limiting step in the activation of **2-Chloroadenine** is its conversion to 2-chloro-adenosine monophosphate (chloro-AMP) by the enzyme adenine phosphoribosyltransferase (APRT). This reaction utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate. The phosphorylation of **2-Chloroadenine** can be competitively inhibited by adenine, the natural substrate for APRT.

Following its formation, chloro-AMP is further phosphorylated to 2-chloro-adenosine diphosphate (chloro-ADP) and subsequently to the active cytotoxic agent, 2-chloro-adenosine triphosphate (chloro-ATP). While the specific kinases responsible for these subsequent phosphorylation steps of chloro-AMP have not been definitively identified for this specific molecule, it is presumed that they are the same enzymes involved in the canonical adenine nucleotide synthesis pathway, namely adenylate kinase and nucleoside diphosphate kinase.







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